molecular formula C21H17F2N3O5 B2962810 Ethyl 1-(4-fluorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-34-1

Ethyl 1-(4-fluorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2962810
CAS No.: 899943-34-1
M. Wt: 429.38
InChI Key: BXZXYVDCWQISSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with fluorinated aryl groups and an ethoxycarbonyl moiety. Its structure features a 1,6-dihydropyridazine ring with a ketone group at position 6, a 4-fluorophenyl group at position 1, and a 3-fluorophenylurea-linked ethoxy side chain at position 3. The ethyl ester at position 3 enhances lipophilicity, which may influence pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O5/c1-2-30-21(29)20-17(31-12-18(27)24-15-5-3-4-14(23)10-15)11-19(28)26(25-20)16-8-6-13(22)7-9-16/h3-11H,2,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZXYVDCWQISSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound characterized by its complex structure and potential biological activities. Its molecular formula is C21H17F2N3O5, with a molecular weight of 429.38 g/mol. The compound is primarily studied for its pharmacological properties, particularly as a potential therapeutic agent in cancer treatment and other diseases.

Chemical Structure

The compound's structure can be represented as follows:

C21H17F2N3O5\text{C}_{21}\text{H}_{17}\text{F}_2\text{N}_3\text{O}_5

IUPAC Name: Ethyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate.

Research indicates that compounds similar to this compound exhibit activity as kinase inhibitors, particularly targeting the Met kinase pathway. This pathway is crucial in various cellular processes, including growth, survival, and migration of cancer cells. The substitution patterns on the pyridazine ring enhance its potency and selectivity towards specific kinases.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds. For instance, a derivative of this class showed complete tumor stasis in a human gastric carcinoma xenograft model after oral administration, indicating significant in vivo efficacy and favorable pharmacokinetic profiles .

Enzyme Inhibition

The compound has been shown to act as a potent and selective inhibitor of Met kinase. Substitution at specific positions on the pyridine ring has been linked to improved enzyme potency and selectivity . This suggests that structural modifications can significantly influence biological activity.

Case Study 1: Met Kinase Inhibition

In a preclinical study, a related compound demonstrated high selectivity for Met kinase over other kinases, leading to effective tumor growth inhibition in xenograft models. The study highlighted the importance of the fluorine substitutions in enhancing binding affinity .

Case Study 2: Pharmacokinetics and Safety

A pharmacokinetic analysis revealed that derivatives of this compound possess favorable absorption and distribution profiles, making them suitable candidates for further clinical development. The safety profile was assessed through various toxicity tests, showing no significant adverse effects at therapeutic doses .

Data Table: Summary of Biological Activities

Activity Description Reference
Anticancer EfficacyComplete tumor stasis in xenograft models
Kinase InhibitionPotent and selective Met kinase inhibitor
PharmacokineticsFavorable absorption and distribution
Safety ProfileNo significant adverse effects at therapeutic doses

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and computational properties of the target compound and its analogs:

Compound Molecular Formula Molecular Weight Substituents (Position) XLogP3 Topological Polar Surface Area (Ų) Key References
Ethyl 1-(4-fluorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (Target Compound) C₂₂H₁₈F₂N₃O₅ ~454.4 (estimated) - 4-Fluorophenyl (1)
- 3-Fluorophenylurea-ethoxy (4)
- Ethoxycarbonyl (3)
~3.1* ~100.7*
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate () C₂₂H₂₀FN₃O₅ 433.4 - Phenyl (1)
- 3-Fluoro-4-methylphenylurea-ethoxy (4)
- Ethoxycarbonyl (3)
N/A N/A
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate () C₂₃H₂₂FN₃O₅ 439.4 - 4-Fluorophenyl (1)
- 3,5-Dimethylphenylurea-ethoxy (4)
- Ethoxycarbonyl (3)
N/A N/A
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate () C₁₅H₁₀F₆N₂O₃ 380.24 - 3-Trifluoromethylphenyl (1)
- Trifluoromethyl (4)
- Ethoxycarbonyl (3)
3.4 59

*Estimated using computational tools (e.g., XLogP3 and topological polar surface area models).

Key Structural and Functional Differences:

Aryl Substituent Effects: The target compound incorporates dual fluorination (4-fluorophenyl at position 1 and 3-fluorophenylurea at position 4), which may enhance binding affinity to fluorophilic targets (e.g., kinases or GPCRs) compared to the non-fluorinated phenyl group in . The trifluoromethyl-substituted compound () exhibits significantly higher lipophilicity (XLogP3 = 3.4), attributed to the strong electron-withdrawing CF₃ groups, which could improve membrane permeability but reduce aqueous solubility .

Urea Linkage vs. Direct Substitution :

  • The target compound and analogs in –7 feature a urea-linked ethoxy side chain , enabling hydrogen-bonding interactions critical for target engagement. In contrast, the compound in lacks this moiety, relying solely on trifluoromethyl groups for activity .

Impact of Fluorine :

  • Fluorine atoms in the target compound likely improve metabolic stability and modulate electronic effects (e.g., dipole interactions) compared to methyl or trifluoromethyl groups in analogs.

Research Findings:

  • Synthetic Accessibility : Urea-linked derivatives (e.g., –7) require multi-step syntheses involving carbamate or isocyanate intermediates, whereas trifluoromethyl-substituted analogs () may be synthesized via direct electrophilic substitution .
  • Biological Activity : While specific activity data are unavailable in the evidence, structural analogs with urea linkages (e.g., –7) are frequently explored as kinase inhibitors due to their ability to mimic ATP’s hydrogen-bonding motifs. The trifluoromethyl analog () may exhibit enhanced blood-brain barrier penetration .

Methodological Considerations

  • Crystallography : SHELX programs () are widely used for small-molecule refinement, though the target compound’s structure may require advanced methods (e.g., DFT calculations) to resolve puckering effects in the dihydropyridazine ring .
  • Computational Modeling : XLogP3 and topological polar surface area values () provide preliminary insights into solubility and permeability, but experimental validation (e.g., HPLC logP measurements) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.